(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Introduction to (E)-4-(N,N-bis(2-Cyanoethyl)sulfamoyl)-N-(3,4,6-Trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Structural Significance in Medicinal Chemistry
The compound features a benzamide core conjugated to a 3,4,6-trimethylbenzo[d]thiazole moiety via an (E)-configured imine bond, with a bis(2-cyanoethyl)sulfamoyl group at the para position of the benzamide (Figure 1). This architecture combines three pharmacologically relevant motifs:
- Benzamide Scaffold : A versatile framework in drug design, known for enabling π-π stacking interactions with aromatic residues in enzyme active sites.
- Benzothiazole Ring : A heterocyclic system associated with anticancer, antimicrobial, and anti-inflammatory activities due to its ability to intercalate DNA or modulate kinase activity.
- Sulfamoyl Group : A polar substituent that enhances solubility and facilitates hydrogen bonding with biological targets, such as ATP-binding pockets.
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5O3S2 |
| Molecular Weight | 495.61 g/mol |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 7 (3 carbonyl O, 2 sulfonyl O, 2 CN) |
| Topological Polar Surface Area | 132 Ų |
The (E)-configuration of the imine bond ensures planar alignment of the benzamide and benzothiazole rings, optimizing electronic conjugation and steric compatibility with target proteins. The 3,4,6-trimethyl substitutions on the benzothiazole enhance lipophilicity, potentially improving blood-brain barrier penetration.
Pharmacophoric Features and Target Engagement
The pharmacophore of this compound comprises four critical elements (Figure 2):
- Electrophilic Sulfamoyl Group : Serves as a hydrogen bond acceptor via its sulfonyl oxygen atoms, often interacting with backbone amides in kinase domains.
- Benzothiazole π-System : Participates in hydrophobic interactions and cation-π bonding with lysine or arginine residues in enzyme pockets.
- Cyanoethyl Side Chains : Improve aqueous solubility while introducing steric bulk that may restrict rotational freedom, stabilizing ligand-target complexes.
- Methyl Substituents : Fine-tune steric and electronic properties to enhance selectivity for specific isoforms of target enzymes.
Target Engagement Mechanisms
- Kinase Inhibition : Molecular docking studies on analogous benzothiazole derivatives suggest that the sulfamoyl group anchors the compound to the ATP-binding site of kinases, while the benzothiazole ring occupies a hydrophobic pocket.
- DNA Interaction : The planar benzothiazole system may intercalate between DNA base pairs, as observed in compounds with similar structures.
- Enzyme Allosteric Modulation : The cyanoethyl groups could induce conformational changes in proteins, enabling allosteric regulation.
Table 2: Comparative Pharmacophoric Features of Analogous Compounds
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S2/c1-16-14-17(2)21-20(15-16)32-23(27(21)3)26-22(29)18-6-8-19(9-7-18)33(30,31)28(12-4-10-24)13-5-11-25/h6-9,14-15H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEDZASZIHIPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential biological activities. Its molecular formula is C21H18N6O5S2, and it has a molecular weight of 498.53 g/mol. This compound is primarily researched for its applications in medicinal chemistry, particularly in the development of anti-cancer agents and other therapeutic uses.
- Molecular Formula : C21H18N6O5S2
- Molecular Weight : 498.53 g/mol
- CAS Number : 850910-45-1
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, including enzymes and receptors associated with various biochemical pathways. The presence of sulfamoyl and cyanoethyl groups suggests potential roles in enzyme inhibition and modulation of signaling pathways related to cell proliferation and apoptosis.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : Studies have shown that derivatives can induce cytotoxic effects in various cancer cell lines by promoting apoptosis through the activation of caspases.
- Inhibition of Tumor Growth : In vivo studies have demonstrated that these compounds can inhibit tumor growth in xenograft models, suggesting their potential as anti-tumor agents.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in cancer progression:
- Phospholipase A2 Inhibition : Compounds with similar structures have been shown to inhibit secretory phospholipase A2, an enzyme linked to inflammation and cancer metastasis.
- Cyclooxygenase Inhibition : The inhibition of cyclooxygenases (COX-1 and COX-2) has been reported for related compounds, which could contribute to their anti-inflammatory and anticancer effects.
Study 1: Anticancer Activity Evaluation
A study conducted on the efficacy of this compound against breast cancer cell lines revealed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.
Study 2: Enzyme Interaction Analysis
Another research focused on the interaction of similar compounds with COX enzymes showed that they effectively inhibited COX-2 activity, leading to decreased prostaglandin synthesis, which is crucial for tumor growth and inflammation.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C21H18N6O5S2 |
| Molecular Weight | 498.53 g/mol |
| CAS Number | 850910-45-1 |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Enzyme Inhibition | Inhibits phospholipase A2 and COX-2 |
Comparison with Similar Compounds
Structural Features and Functional Groups
The target compound is structurally distinct from analogs in the Molecules 2011 study (), which focus on thiadiazole-based benzamides (e.g., compounds 6 , 8a–c , 4g–h ). Key differences include:
Key Observations :
- The bis(2-cyanoethyl)sulfamoyl group introduces strong electron-withdrawing effects and steric bulk, unlike the acetyl, ester, or acryloyl groups in analogs .
Spectroscopic and Physicochemical Properties
Infrared (IR) Spectroscopy:
- Target Compound: Expected strong C≡N stretches (~2200 cm⁻¹) from cyanoethyl groups and C=O stretches (~1670 cm⁻¹) from the benzamide .
- Analogs : Exhibit C=O stretches at 1605–1719 cm⁻¹ (benzamide and acetyl/ester groups) but lack nitrile signals .
^1^H-NMR:
- Target Compound: Peaks for methyl groups on the benzothiazole (δ 2.0–2.5 ppm) and cyanoethyl chains (δ 2.5–3.5 ppm).
- Analogs : Aromatic protons dominate (δ 7.3–8.4 ppm), with additional signals for acetyl (δ 2.49–2.63 ppm) or ester groups (δ 1.06–4.35 ppm) .
Melting Points (MP):
- Target Compound: MP data unavailable, but analogs with bulky substituents (e.g., 8a, MP 290°C) suggest high thermal stability . Cyanoethyl groups may lower MP due to reduced crystallinity.
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